molecular formula C19H25N3O7 B605477 Aminophenazone ascorbate CAS No. 23635-43-0

Aminophenazone ascorbate

Cat. No. B605477
CAS RN: 23635-43-0
M. Wt: 407.42
InChI Key: ZPBURGJOLTWBJU-MGMRMFRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminophenazone ascorbate is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties.

Scientific Research Applications

  • Hepatotoxicological Studies : Aminophenazone has been studied for its effects on liver functions in rats. Research has shown that aminophenazone can produce changes such as an increase in smooth endoplasmic reticulum (ER), peripheral fatty degradation, and reactive-inflammatory responses in the liver. These effects are dose and time-dependent, with implications for liver health and metabolic processes (Bien et al., 1981).

  • Effects on Urinary Excretion of Ascorbic Acid : Studies have explored the impact of aminophenazone on the excretion of ascorbic acid and hippuric acid in rats. Aminophenazone showed a dose-dependent increase in urinary ascorbic acid, suggesting its role in the release of stored ascorbic acid from liver cells (Kündiger et al., 1979).

  • Application in Biochemical Testing : Aminophenazone has been utilized in automated glucose-oxidase procedures for glucose determination in blood, demonstrating its role in biochemical assays. The study found that ascorbic acid in high concentrations could interfere with this method (Rodriguez-Castellon et al., 1975).

  • Drug-Metabolizing Enzymes and Ascorbic Acid Biosynthesis : Research has indicated that aminophenazone, among other drugs, can stimulate the biosynthesis of L-ascorbic acid from glucose. This process involves the glucuronic acid pathway and results in increased urinary excretion of L-ascorbic acid, demonstrating a significant interaction between aminophenazone and metabolic pathways (Conney & Burns, 1959).

  • Nitrosation Inhibition in Gastric Conditions : Aminophenazone has been studied in the context of its nitrosation under simulated stomach conditions. Ascorbic acid, when combined with aminophenazone, acts as an effective inhibitor of nitrosation, suggesting potential implications in drug formulation and gastric health (Ziebarth & Scheunig, 1976).

  • Chemosensitivity and Toxicity Reduction in Cancer Therapy : In the context of ovarian cancer, pharmacological use of ascorbate (vitamin C) has been shown to enhance chemosensitivity and reduce chemotherapy-associated toxicity. This study provides insights into the potential application of ascorbate in conjunction with traditional chemotherapy agents (Ma et al., 2014).

  • Oxidative Stress and Blood Pressure Regulation : Research on the cardioprotective effect of ascorbate on quinone derivative-induced cardiovascular responses in rats highlights its potential in managing oxidative stress and blood pressure regulation (Palacios et al., 2018).

  • Psychiatric Disorders Management : Ascorbate plays critical roles in the central nervous system and has been implicated in various neurological disorders. Studies suggest ascorbic acid as a potential therapeutic strategy in managing psychiatric disorders, highlighting its neuromodulatory functions (Moretti et al., 2017).

properties

CAS RN

23635-43-0

Product Name

Aminophenazone ascorbate

Molecular Formula

C19H25N3O7

Molecular Weight

407.42

IUPAC Name

3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid

InChI

1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1

InChI Key

ZPBURGJOLTWBJU-MGMRMFRLSA-N

SMILES

Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminophenazone ascorbate, Aminopyrine ascorbate, Vaditon

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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